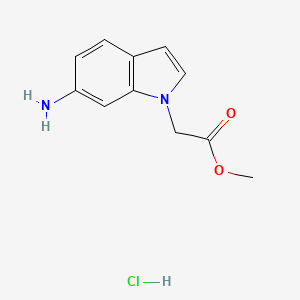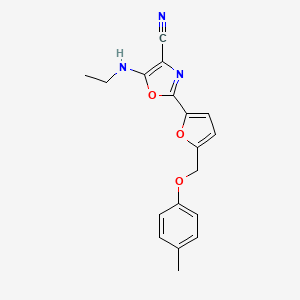
2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Dimethylamino)benzaldehyde ((4-(dimethylamino)phenyl)methylene)hydrazone” is similar in structure . It has a molecular formula of C18H22N4 .
Synthesis Analysis
A related compound, “4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS)”, is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)benzaldehyde ((4-(dimethylamino)phenyl)methylene)hydrazone” has been studied . Another compound, “4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium”, has a molecular formula of CHN and an average mass of 329.457 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Ghorab et al. (2017) synthesized a series of compounds, including those related to 2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one, which displayed significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Pharmaceutical Intermediates : Li‐Tao An (2006) reported the synthesis of a key intermediate of Donepezil hydrochloride, which is a medication used to treat Alzheimer's disease. This process involved the use of 5,6-dimethoxyindan-1-one, a compound structurally related to the chemical , suggesting its utility in pharmaceutical synthesis (Li‐Tao An, 2006).
Organic Solar Cell Applications : Menglan Lv et al. (2014) studied a compound with a similar structure, used as an acceptor and cathode interfacial material in polymer solar cells. This demonstrates the potential of such compounds in the field of renewable energy and organic electronics (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Antioxidant and Antitumor Activities : El‐Borai et al. (2013) explored the chemical behavior of a related compound, which showed significant antioxidant and antitumor activities against liver and breast cell lines. This suggests the compound's relevance in cancer research and therapy (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalytic Hydrogenation in Drug Synthesis : A study by Samardžić and Zrnčević (2012) investigated the catalytic hydrogenation of a compound structurally similar to 2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one. This process is crucial in the synthesis of certain pharmaceuticals, indicating the compound's utility in drug development (Samardžić & Zrnčević, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The exact mode of action would depend on the specific target and the chemical environment.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects would depend on the specific pathway and the role of the target within that pathway.
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
The effects would depend on the specific target and the biochemical pathway affected .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(2)16-7-5-13(6-8-16)9-15-10-14-11-18(23-3)19(24-4)12-17(14)20(15)22/h5-9,11-12H,10H2,1-4H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVCLPMRJWHUAA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Dimethylaminophenyl)methylene)-5,6-dimethoxyindan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2814988.png)
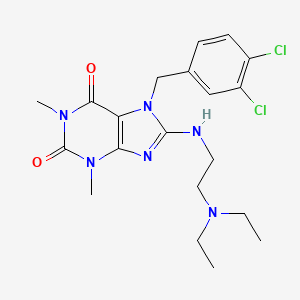
![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
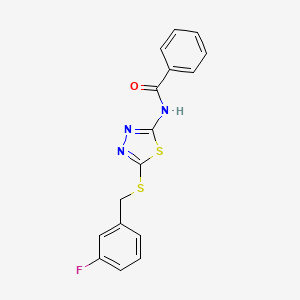
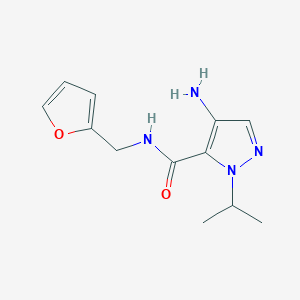
![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)
